

Application Note: Nitration of 4-Methoxyacetophenone

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Compound of Interest

Compound Name: 1-(4-Methoxy-2-nitrophenyl)ethanone

Cat. No.: B1625792

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Abstract

This document provides a comprehensive protocol for the electrophilic aromatic substitution reaction to synthesize 4-methoxy-3-nitroacetophenone from 4-methoxyacetophenone. The procedure involves the use of a nitrating mixture of concentrated nitric and sulfuric acids. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol details the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the product.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic chemistry, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, making it a crucial step in the synthesis of many pharmaceutical compounds and fine chemicals. 4-Methoxyacetophenone is an activated aromatic ring system, and its nitration predominantly yields a single product, 4-methoxy-3-nitroacetophenone, due to the directing effects of the existing substituents.[1] This compound serves as a valuable intermediate in various synthetic pathways.[2] The following protocol outlines a standard laboratory procedure for this transformation.

Data Presentation

Parameter	Value	Source
Starting Material	4-Methoxyacetophenone	-
Product	4-Methoxy-3-nitroacetophenone	[3]
Molecular Formula	C ₉ H ₉ NO ₄	[2]
Molecular Weight	195.17 g/mol	[2]
Melting Point	97-100 °C	[3]
Appearance	Yellow crystalline solid	[2]
Nitrating Agent	Concentrated Nitric Acid & Concentrated Sulfuric Acid	[4]
Reaction Temperature	0-5 °C	[5]
Purification Method	Recrystallization from ethanol	[6]

Experimental Protocol

Materials:

- 4-Methoxyacetophenone
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Crushed Ice
- Distilled Water
- Ethanol
- Erlenmeyer flasks
- Beakers

- Graduated cylinders
- Pasteur pipettes
- Stirring rod
- Magnetic stirrer and stir bar (optional)
- Ice bath
- Büchner funnel and filter flask
- Filter paper
- Melting point apparatus

Procedure:

1. Preparation of the Nitrating Mixture:

- In a clean, dry Erlenmeyer flask, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid.
- Cool this mixture in an ice bath for at least 10-15 minutes. This mixture is highly corrosive and should be handled with extreme care in a fume hood.[5]

2. Reaction Setup:

- In a separate, larger Erlenmeyer flask, dissolve approximately 2.0 g of 4-methoxyacetophenone in 10 mL of concentrated sulfuric acid. This can be done by careful, slow addition of the solid to the acid while stirring.
- Cool this solution in an ice bath to bring the temperature down to 0-5 °C.

3. Nitration Reaction:

- While maintaining the low temperature with the ice bath and continuous stirring, add the pre-cooled nitrating mixture dropwise to the 4-methoxyacetophenone solution using a Pasteur pipette.[5]
- The addition should be slow to prevent the temperature from rising above 10 °C, as the reaction is exothermic.[7]

- After the complete addition of the nitrating mixture, allow the reaction to stir in the ice bath for an additional 15-20 minutes.

4. Product Precipitation and Isolation:

- Carefully and slowly pour the reaction mixture over a beaker containing approximately 100 g of crushed ice and 100 mL of water, while stirring vigorously with a glass rod.[\[6\]](#)
- A yellow precipitate of the crude 4-methoxy-3-nitroacetophenone will form.
- Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[\[7\]](#)
- Wash the collected solid with several portions of cold water to remove any residual acid.

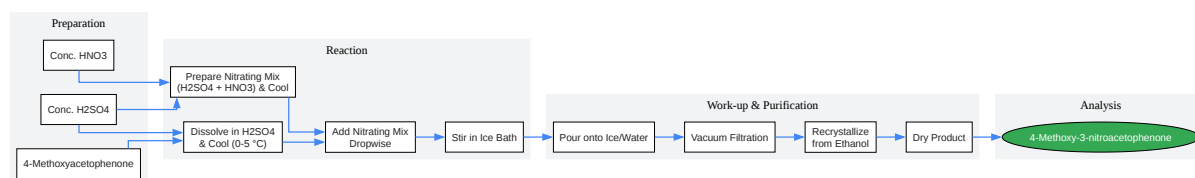
5. Purification by Recrystallization:

- Transfer the crude product to a clean Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid. Keep the ethanol near its boiling point on a hot plate.
- Once the solid has completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize the crystallization of the purified product.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
- Allow the crystals to air dry completely.

6. Characterization:

- Determine the melting point of the purified product. The literature value for the melting point of 4-methoxy-3-nitroacetophenone is 97-100 °C.[\[3\]](#)
- Obtain the final mass of the product and calculate the percentage yield.

Visualizations



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Caption: Experimental workflow for the nitration of 4-methoxyacetophenone.

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